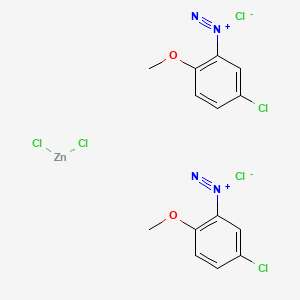

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

Description

Properties

IUPAC Name |

5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUGASVQWCSKGW-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl6N4O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68025-25-2 | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-chloro-2-methoxybenzenediazonium chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, commonly referred to as Fast Red RC Salt, is a diazonium compound with notable applications in biological research, particularly in enzyme activity detection and histological staining. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOZn

- Molecular Weight : 341.3 g/mol

- CAS Number : 68025-25-2

- IUPAC Name : 5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride

Fast Red RC Salt primarily targets the enzyme alkaline phosphatase . Upon interaction with alkaline phosphatase, it produces a bright red precipitate, which serves as a visual marker for enzyme presence and activity in various biological assays. The mechanism involves the hydrolysis of naphthol phosphate esters facilitated by alkaline phosphatase, leading to observable color changes that can be quantified and analyzed.

Enzymatic Interaction

The compound's interaction with alkaline phosphatase can be summarized as follows:

- Target Enzyme : Alkaline Phosphatase

- Reaction Type : Hydrolysis of naphthol phosphate esters

- Observable Result : Formation of a bright red precipitate

This enzymatic reaction is crucial for applications in immunohistochemical staining procedures and immunoblotting, where precise localization of enzymes is required.

Pharmacokinetics

Fast Red RC Salt is noted for its solubility in water, which enhances its utility in laboratory settings. The stability and efficacy of the compound can be influenced by environmental factors such as pH and temperature.

Case Studies

- Immunohistochemistry : Fast Red RC Salt has been extensively utilized in immunohistochemical staining to detect alkaline phosphatase activity in tissue samples. Studies have shown that the compound effectively delineates enzyme activity, aiding in the diagnosis of various diseases.

- Diagnostic Assays : The compound is employed in diagnostic assays to identify specific biomolecules through its colorimetric properties. Its ability to produce a stable color change upon enzyme interaction makes it a valuable tool in clinical diagnostics.

- Azo Dye Synthesis : Fast Red RC Salt participates in coupling reactions with phenols and naphthols to form azo dyes, which are significant in both biological research and industrial applications.

Comparative Analysis with Similar Compounds

| Compound Name | Applications | Unique Features |

|---|---|---|

| Fast Red TR Salt | Immunohistochemical staining | Similar enzymatic targeting |

| Fast Blue BB Salt | Synthesis of azo dyes | Different chromophore properties |

| Fast Violet LB Salt | Diagnostic assays | Unique stability under varying conditions |

Scientific Research Applications

Applications in Organic Chemistry

1. Azo Dye Production

One of the primary applications of 5-chloro-2-methoxybenzenediazonium is in the synthesis of azo dyes. Azo compounds are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The reaction between diazonium salts and phenolic compounds leads to the formation of azo dyes, which are stable and exhibit good lightfastness.

2. Electrophilic Aromatic Substitution

The compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings. This property is particularly useful in modifying the properties of aromatic compounds for specific applications, such as pharmaceuticals and agrochemicals .

3. Functionalization of C(sp3)-H Bonds

Recent studies have highlighted the potential of using chlorine radicals generated from this compound for functionalizing C(sp3)-H bonds. This application opens avenues for synthesizing complex organic molecules with high specificity .

Clinical Applications

1. Histological Staining

Fast Red RC is utilized as a chromogenic substrate in histology for detecting enzyme activity, particularly alkaline phosphatase. In clinical pathology settings, it has been used to assess osteoblastic activity in bone biopsies, providing insights into bone metabolism and disorders.

2. Immunohistochemistry

The compound serves as a marker in immunohistochemical staining protocols, where it aids in visualizing antigen-antibody interactions within tissue samples. Its high sensitivity and specificity make it a valuable tool for diagnostic purposes .

Case Studies

Chemical Reactions Analysis

Structural Features and Stabilization

The compound consists of a 5-chloro-2-methoxybenzenediazonium cation coordinated with zinc chloride counterions. Zinc chloride enhances stability by:

-

Acting as a Lewis acid to stabilize the diazonium ion’s electrophilic character .

-

Reducing decomposition risks (e.g., explosive N₂ release) through coordination .

Primary Reaction: Azo Coupling

This diazonium salt participates in electrophilic aromatic substitution with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes. The reaction mechanism involves:

Example Reaction with Phenol

| Reaction Component | Conditions | Product |

|---|---|---|

| Diazonium salt + Phenol | Cold (0–5°C), pH 7–9 (buffer) | 5-Chloro-2-methoxyazobenzene dye |

| Role of ZnCl₂ | Stabilizes diazonium ion | Prevents premature decomposition |

This reaction is critical in producing Fast Red RC , a dye used in textiles and biological staining .

Thermal Decomposition

Reduction Reactions

In the presence of reducing agents (e.g., SnCl₂, NaHSO₃):

Comparative Reactivity with Other Diazonium Salts

| Property | 5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride | Benzenediazonium Chloride |

|---|---|---|

| Stability | High (ZnCl₂ stabilization) | Low (requires cold storage) |

| Coupling Efficiency | Enhanced (electron-withdrawing groups direct coupling) | Moderate |

| Decomposition Temperature | 60–80°C | <5°C (spontaneous decomposition) |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Fast Blue BB Salt hemi(zinc chloride) salt (CAS: 5486-84-0)

- Molecular Formula : C₁₇H₁₈N₃O₃Cl·½ZnCl₂

- Key Features : Contains a benzamido group and diethoxy substituents on the benzene ring.

- Applications : Widely used as a chromogenic agent in histochemical staining and dye synthesis. The diethoxy groups enhance solubility in organic solvents compared to the methoxy group in the target compound .

Fast Corinth V Salt (Dichlorozinc; 2-methoxy-5-methyl-4-(4-methyl-2-nitrophenyl)diazenyl-benzenediazonium dichloride)

- Key Features : Incorporates a nitro group and methyl substituents, increasing electrophilicity for coupling reactions.

- Applications: Employed in cannabis product detection due to its vivid colorimetric response with cannabinoids .

Toluidine Blue (CAS: 6586-04-5)

Comparative Data Table

| Property | 5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride | Fast Blue BB Salt | Fast Corinth V Salt | Toluidine Blue |

|---|---|---|---|---|

| CAS Number | 84100-59-4 | 5486-84-0 | Not explicitly listed | 6586-04-5 |

| Molecular Weight | ~380–420 g/mol (estimated) | 415.94 g/mol | ~450–500 g/mol (estimated) | 305.83 (base) + ZnCl₂ contribution |

| Substituents | 5-Cl, 2-OCH₃ | 4-Benzamido, 2,5-diethoxy | 2-Methoxy, 5-methyl, nitro group | 7-(Dimethylamino), 8-methyl |

| Primary Applications | Dye intermediates, analytical reagents | Histological staining | Cannabis product detection | Microscopy, biological staining |

| Solubility | Moderate in polar solvents (water, ethanol) | High in DMSO and acetone | Limited water solubility | High in water and methanol |

| Stability | Stable under dry, cool conditions; sensitive to light | Hygroscopic; light-sensitive | Thermally unstable above 40°C | Stable in acidic buffers |

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid undergoes methylation using dimethyl sulfate under alkaline conditions. In a representative procedure, 5-chlorosalicylic acid (5 kg) is dissolved in methanol (50 L) with concentrated sulfuric acid (2 L) as a catalyst. After 24 hours of reflux, methyl 5-chlorosalicylate is obtained in 92% yield. Subsequent methylation with dimethyl sulfate in acetone and aqueous sodium hydroxide yields methyl 5-chloro-2-methoxybenzoate (b.p. 105–110°C at 0.1 mm Hg).

Key Reaction Conditions

Reduction to the Aniline Derivative

Methyl 5-chloro-2-methoxybenzoate is hydrolyzed to 5-chloro-2-methoxybenzoic acid using NaOH (2N), followed by conversion to the acid chloride with thionyl chloride. The acid chloride is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide. While this intermediate is primarily used in sulfonamide synthesis, analogous methods can be adapted to produce 5-chloro-2-methoxyaniline via reductive pathways.

Diazotization of 5-Chloro-2-methoxyaniline

The diazotization step involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid (HNO₂) under acidic conditions to form the diazonium chloride salt.

Standard Diazotization Protocol

-

Acidification : 5-Chloro-2-methoxyaniline (1 mol) is dissolved in hydrochloric acid (3–4 equivalents) at 0–5°C.

-

Nitrosation : Sodium nitrite (1.05 equivalents) is added gradually to maintain the temperature below 5°C.

-

Completion : The reaction is monitored via starch-iodide paper for excess nitrous acid, which is quenched with sulfamic acid.

Critical Parameters

-

Temperature : <5°C to prevent diazonium salt decomposition

-

Acid Concentration : 3–4 M HCl for optimal protonation

-

Reaction Time : 30–60 minutes

Formation of the Zinc Chloride Complex

The final step involves coordinating the diazonium salt with zinc chloride to stabilize the highly reactive intermediate.

Coordination Reaction

The diazonium chloride solution is treated with zinc chloride (2–3 equivalents) in a chilled environment. The reaction proceeds via ligand exchange, forming the dichlorozinc-dichloride complex.

Stoichiometric Considerations

Yield and Purity Optimization

-

Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).

-

Impurity Control : Excess ZnCl₂ is removed via washing with cold ethyl acetate.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Industrial-Scale Adaptations

Large-scale synthesis (e.g., 10 kg batches) employs continuous diazotization reactors to maintain low temperatures and minimize side reactions. Automated pH and temperature control systems achieve yields >85% .

Q & A

Q. What are the standard synthesis protocols for 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, and what experimental precautions are required?

Methodological Answer: The synthesis typically involves diazotization of 5-chloro-2-methoxyaniline under acidic conditions (e.g., HCl) at 0–5°C, followed by reaction with ZnCl₂ to form the diazonium-zinc chloride complex. Key steps include:

- Diazotization : Use NaNO₂ in HCl to generate the diazonium intermediate.

- Complexation : Add ZnCl₂ in stoichiometric ratios to stabilize the diazonium salt.

- Precipitation : Isolate the product via cold ethanol or acetone addition.

Precautions : Due to the thermal instability of diazonium salts, maintain low temperatures (<10°C) and avoid prolonged light exposure . Safety protocols (e.g., fume hood use, PPE) are critical, as diazonium compounds can decompose explosively .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy and chloro groups).

- IR Spectroscopy : Identify N≡N stretching (2080–2120 cm⁻¹) and Zn-Cl bonds (300–400 cm⁻¹).

- X-ray Crystallography : Resolve the crystal structure to verify the coordination geometry of ZnCl₂ (e.g., tetrahedral vs. octahedral).

Data Validation : Cross-reference experimental data with computational models (e.g., DFT for IR/NMR predictions) . For example, elemental analysis should align with theoretical values (e.g., C: 30.2%, H: 2.5%, N: 8.8%) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability is highly dependent on temperature, humidity, and light:

- Short-term : Store at –20°C in anhydrous, dark conditions (e.g., amber vials with desiccants).

- Long-term : Lyophilization or inert-atmosphere storage (N₂/Ar) is recommended.

- Decomposition Risks : Monitor for color changes (yellow to brown) or gas evolution, indicating degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT or ab initio methods) can predict transition states and intermediates. For example:

- Reaction Path Search : Use software like Gaussian or ORCA to model diazonium-zinc interactions.

- Machine Learning : Train models on existing reaction data to predict optimal ZnCl₂ ratios or solvent systems .

Case Study : ICReDD’s approach integrates computation and experiment to reduce trial-and-error, achieving >90% yield improvements in analogous reactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require systematic analysis:

Reproduce Data : Ensure experimental conditions (e.g., solvent, temperature) are consistent.

Alternative Techniques : Use HRMS for exact mass validation or X-ray diffraction for unambiguous structure determination.

Isotopic Labeling : Trace decomposition pathways (e.g., using ¹⁵N-labeled precursors) to identify byproducts .

Example : Discrepancies in elemental analysis (e.g., C% mismatch) may indicate hydrate formation, requiring TGA or Karl Fischer titration .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

Methodological Answer: The diazonium group enables cross-coupling (e.g., Heck or Suzuki reactions) or cyclization to form:

- Benzodiazepines : React with β-keto esters under basic conditions.

- Thiadiazoles : Couple with thiourea derivatives.

Case Study : In , similar diazonium salts were used to synthesize antimicrobial azaphospholo-pyridines with >80% yield. Optimize conditions (e.g., pH 7–8, 60°C) to minimize side reactions .

Q. What advanced separation technologies improve purification of this compound from reaction mixtures?

Methodological Answer:

- Membrane Filtration : Use nanofiltration (MWCO 200–300 Da) to isolate the zinc complex.

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves diazonium salts from unreacted aniline .

Validation : Monitor purity via HPLC-DAD (λ = 254 nm) and compare retention times with standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.